
N-cycloheptyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research on compounds related to N-cycloheptyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide indicates their potential in synthesizing new antimicrobial agents. For instance, Gouda et al. (2010) demonstrated the synthesis of various compounds with promising antimicrobial activities, indicating the potential of these structures in developing new therapeutic agents (Gouda et al., 2010).
Applications in Herbicide Development
The structure of this compound offers insights into the development of novel herbicides. Qingmin Wang et al. (2004) synthesized a series of similar compounds that exhibited significant herbicidal activities, suggesting the potential of this compound in agricultural applications (Qingmin Wang et al., 2004).
Potential in Antituberculosis Treatment
The structure is also relevant in the context of antituberculosis research. Jeankumar et al. (2013) designed and synthesized a series of compounds that showed promising antituberculosis activity, highlighting the potential application of this compound in this field (Jeankumar et al., 2013).
Cancer Research Applications
In cancer research, compounds with a similar structure have shown potential. Ashraf S. Hassan et al. (2014) synthesized derivatives that were screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's relevance in oncological studies (Ashraf S. Hassan et al., 2014).
Insecticidal Agent Development
This compound's structure is also relevant for developing insecticidal agents. Nanees N. Soliman et al. (2020) synthesized a series of biologically active heterocyclic compounds that showed potential as insecticidal agents, suggesting a similar application for this compound (Nanees N. Soliman et al., 2020).
Propriétés
IUPAC Name |
N-cycloheptyl-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13(2)19(25)23-17-16(15-11-7-8-12-21-15)24-27-18(17)20(26)22-14-9-5-3-4-6-10-14/h7-8,11-14H,3-6,9-10H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEICKQLSAUZCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NC3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
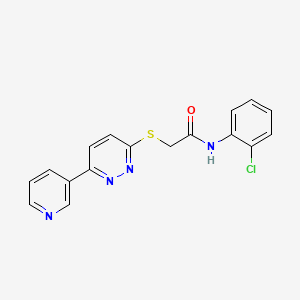
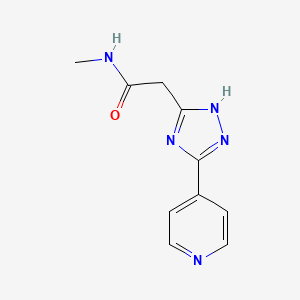

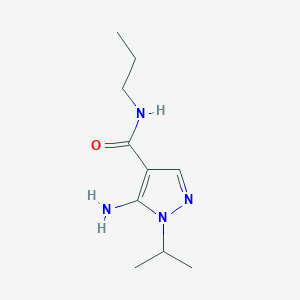
![3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2371915.png)
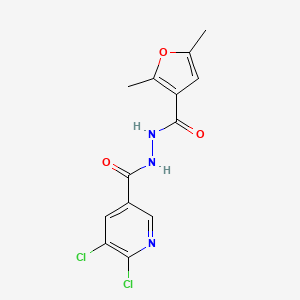
![8-[4-(Dimethylamino)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2371917.png)
![N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2371918.png)
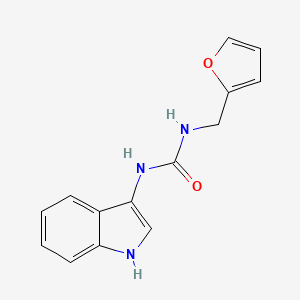
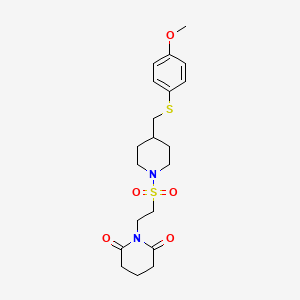
![N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B2371923.png)
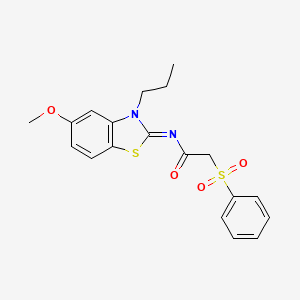

![1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B2371931.png)
